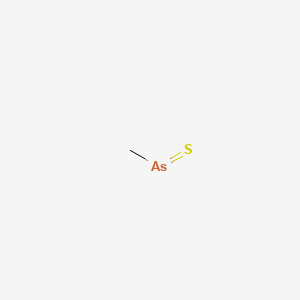
Arsine, methylthioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioarsorosomethane can be synthesized through the reaction of methylarsine with sulfur. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of thioarsorosomethane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thioarsorosomethane undergoes various chemical reactions, including:
Oxidation: Thioarsorosomethane can be oxidized to form methylarsinic acid and sulfur dioxide.
Reduction: It can be reduced to form methylarsine and hydrogen sulfide.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with the reactions conducted under inert atmospheres to prevent unwanted oxidation.
Major Products Formed
Oxidation: Methylarsinic acid and sulfur dioxide.
Reduction: Methylarsine and hydrogen sulfide.
Substitution: Various organoarsenic compounds depending on the substituent introduced.
Scientific Research Applications
Thioarsorosomethane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of thioarsorosomethane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methylarsine: Similar in structure but lacks the sulfur atom.
Methylarsinic acid: An oxidized form of thioarsorosomethane.
Arsenic trioxide: Another organoarsenic compound with different chemical properties.
Uniqueness
Thioarsorosomethane is unique due to the presence of both arsenic and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
CAS No. |
2533-82-6 |
|---|---|
Molecular Formula |
CH3AsS |
Molecular Weight |
122.02 g/mol |
IUPAC Name |
thioarsorosomethane |
InChI |
InChI=1S/CH3AsS/c1-2-3/h1H3 |
InChI Key |
HZQMVTWIBHMLHY-UHFFFAOYSA-N |
Canonical SMILES |
C[As]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


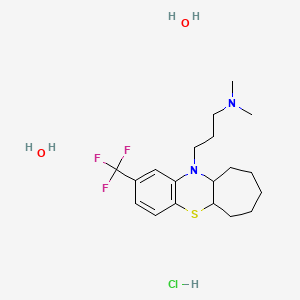
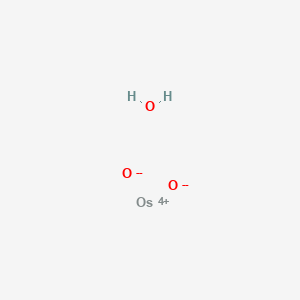
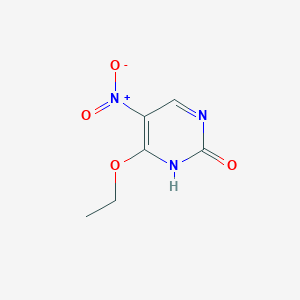

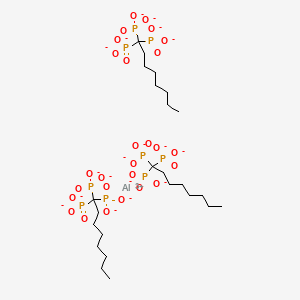
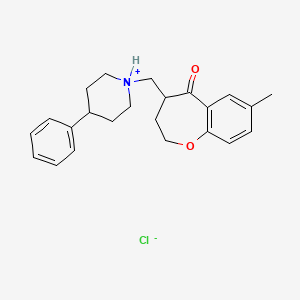
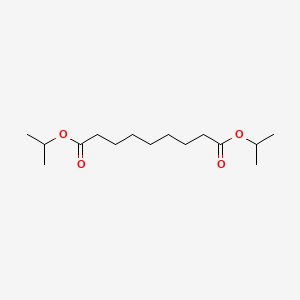
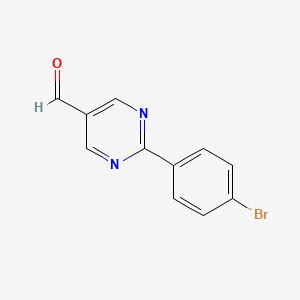
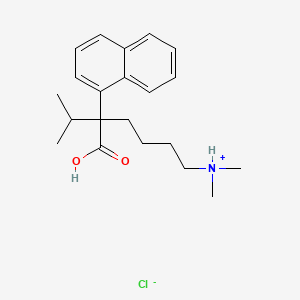
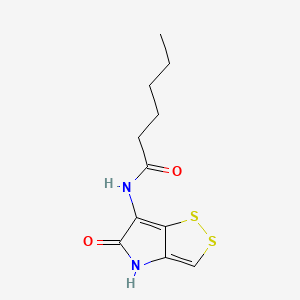
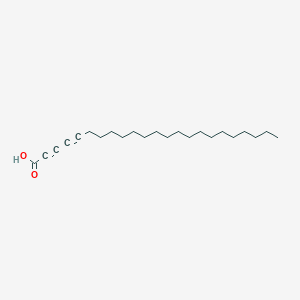
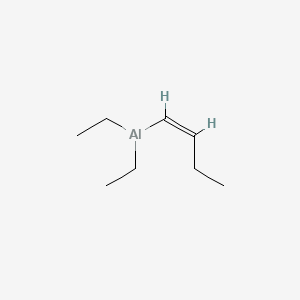

![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
